molecular formula C6H5ClN4 B1611524 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine CAS No. 55643-82-8

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No.: B1611524
CAS No.: 55643-82-8
M. Wt: 168.58 g/mol
InChI Key: SPPCXCJWUYLSNX-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Properties and Synthesis

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine derivatives have been recognized for their significant biological properties, such as anti-tumor and anti-inflammatory activities. These compounds are synthesized and characterized through various techniques including NMR, IR, and mass spectral studies, and their structures are confirmed by single crystal X-ray diffraction technique. These studies contribute to understanding the molecular structure and properties of these derivatives (Sallam et al., 2021).

Antihypertensive and Cardiovascular Applications

Triazolo- and tetrazolopyridazine derivatives, including 6-chloro derivatives, have shown positive effects in lowering blood pressure without affecting heart rate in tests on rats. These compounds have been studied for their potential in treating hypertension and related cardiovascular conditions (Katrusiak et al., 2001).

Applications in Medicinal Chemistry

In medicinal chemistry, heterocyclic compounds like pyridazine analogs, including 6-Chloro derivatives, are noted for their significant pharmaceutical importance. These compounds are synthesized through various chemical processes and are elucidated using spectroscopic techniques. Their applications span across various medicinal needs, including the development of potential therapeutics (Sallam et al., 2021).

Antidiabetic Drug Development

Triazolo-pyridazine derivatives, specifically 6-chloro-2-methyl derivatives, have been evaluated for their potential as anti-diabetic medications. These compounds are studied for their inhibition potentials and insulinotropic activities, contributing significantly to the development of new antidiabetic drugs (Bindu et al., 2019).

Agricultural Applications

Pyridazine and its derivatives, including 6-chloro-2-methyl derivatives, are utilized in the agricultural field for various purposes such as insecticides, herbicides, and plant growth regulators. These compounds are synthesized and their structures analyzed to determine their effectiveness in agricultural applications (Sallam et al., 2022).

Anticonvulsant Activity

Some pyridazine derivatives, including 6-chloro-2-methyl derivatives, have been screened for their anticonvulsant activity. These studies contribute to the understanding of how these compounds can be used in managing seizures and related neurological conditions (Rubat et al., 1990).

Properties

IUPAC Name

6-chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-8-6-3-2-5(7)10-11(6)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPCXCJWUYLSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480692
Record name 6-chloro-2-methyl[1,2,4]triazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55643-82-8
Record name 6-chloro-2-methyl[1,2,4]triazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 2
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 3
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 4
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 5
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 6
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine

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